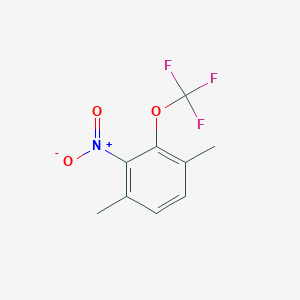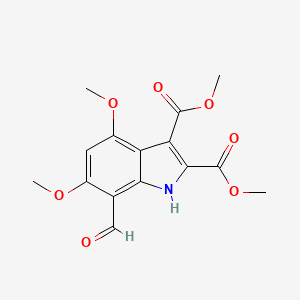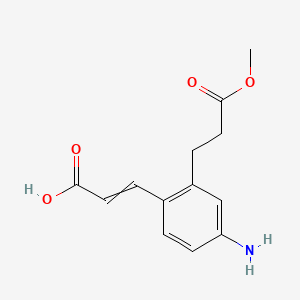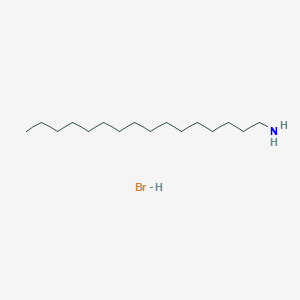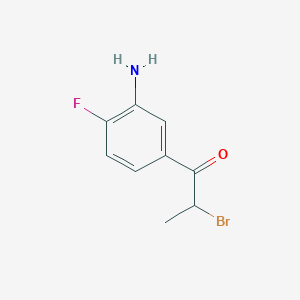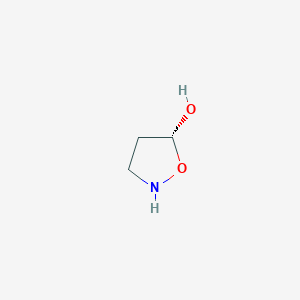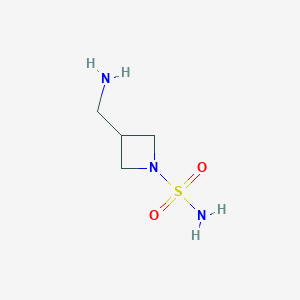
3-(Aminomethyl)azetidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)azetidine-1-sulfonamide is a four-membered nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. These compounds are valuable in various fields, including medicinal chemistry, due to their potential biological activities and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)azetidine-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is facilitated by photochemical conditions and results in the formation of the azetidine ring. Another approach involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)azetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, sulfonic acids, and amine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Aminomethyl)azetidine-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ring strain and unique electronic properties of the azetidine ring allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
β-Lactams: These are four-membered cyclic amides with significant biological importance, particularly in antibiotics.
Uniqueness
3-(Aminomethyl)azetidine-1-sulfonamide is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile scaffold for various applications, particularly in medicinal chemistry, where it can be used to design molecules with specific biological activities .
Propriétés
Formule moléculaire |
C4H11N3O2S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
3-(aminomethyl)azetidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9) |
Clé InChI |
PQTCMCRIXLZZGZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1S(=O)(=O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


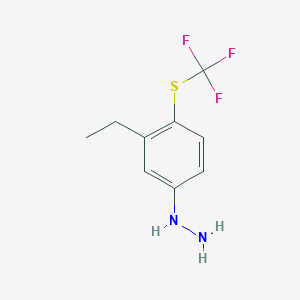
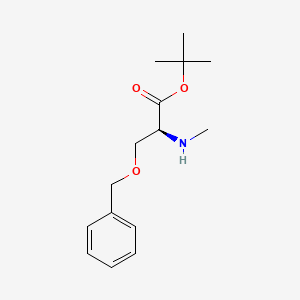

![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
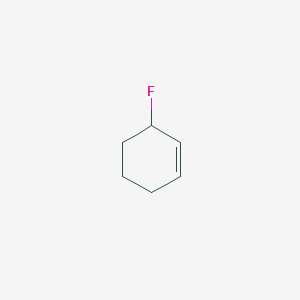
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
